5-Aminofluorescein

描述

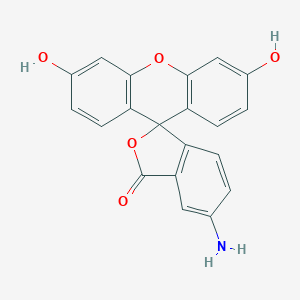

5-Aminofluorescein (5-AF, C₂₀H₁₃NO₅, MW 347.32) is a fluorescein derivative modified with an amino group at the 5-position of the xanthene ring . It exhibits strong fluorescence with an absorption maximum (λmax) at 496 nm and is soluble in polar solvents like methanol and DMSO . Its primary applications include:

- Fluorescent labeling: Covalent conjugation to biomolecules (e.g., proteins, nucleic acids) via its amino group .

- Biomedical sensing: pH-sensitive probes in stimuli-responsive biomaterials .

- Catalysis: Photocatalyst in C(sp³)-H alkylation reactions .

- Drug delivery tracking: Fluorescent tracer in nanocarrier systems .

属性

IUPAC Name |

6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20/h1-9,22-23H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAJOEGTZDUSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062979 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-34-9 | |

| Record name | 5-Aminofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 5-amino-3',6'-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminofluorescein | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY8M286SWU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Classical Synthesis from 4-Aminophthalic Acid and Resorcinol

The most direct route to 5-aminofluorescein involves the condensation of 4-aminophthalic acid with resorcinol in the presence of Eaton’s Reagent (methanesulfonic acid). This method, detailed in Chinese patent CN115160283, proceeds under argon at 97°C for 3 hours, yielding a tan solid with 94.5% efficiency. The reaction mechanism proceeds via Friedel-Crafts acylation, where methanesulfonic acid acts as both catalyst and solvent.

Critical Steps:

-

Reactant Ratios: A 1:2 molar ratio of 4-aminophthalic acid (6.0 mmol) to resorcinol (12.6 mmol) ensures complete conversion.

-

Workup Protocol: Adjusting the pH to 6 with NaOH precipitates the product, which is vacuum-dried at 50°C to avoid decomposition.

This method’s superiority lies in its single-step synthesis, avoiding intermediate purification. However, the use of corrosive methanesulfonic acid necessitates specialized equipment for industrial scaling.

Nitrophthalic Acid Route with Isomer Separation

Russian patent RU2725666C1 outlines an alternative approach starting from 4-nitrophthalic acid and resorcinol, producing a mixture of 5- and 6-nitrofluorescein isomers. Separation is achieved via propionic anhydride-mediated crystallization, followed by sodium sulfide reduction.

Synthesis of Nitrofluorescein Isomers

Reaction in 70% phosphoric acid (135°C, 1:2.5 acid-to-reactant ratio) yields a 1:1 isomer mixture. Propionic anhydride (8 mol equiv.) selectively converts 5-nitrofluorescein to its dipropionate, which crystallizes upon cooling (25% yield).

Reduction to Aminofluorescein

Boiling the isolated 5-nitrofluorescein dipropionate with aqueous sodium sulfide (1:3.3 molar ratio) for 2 hours achieves 70% reduction efficiency. The reaction avoids lactone ring cleavage, a common issue in catalytic hydrogenation.

| Step | Conditions | Yield |

|---|---|---|

| Nitration | 135°C, 4 hours | 85% |

| Isomer Separation | Propionic anhydride, 2.5 hours | 25% |

| Reduction | Na2S, 2 hours | 70% |

This method’s complexity is offset by its ability to isolate pure this compound from isomer mixtures, critical for pharmaceutical applications.

Reduction Methods and Byproduct Mitigation

Conventional reduction techniques, such as catalytic hydrogenation (H2/Raney Ni), often produce 9-(4-amino-2-carboxyphenyl)-3,6-dihydroxyxanthene as a byproduct due to lactone cleavage. The sodium sulfide–sodium hydrosulphide system (Na2S·9H2O/NaHS) eliminates this issue, providing a 92% yield of this compound under reflux conditions.

Optimized Reduction Protocol:

Comparative Analysis of Synthetic Approaches

The table below contrasts key methodologies:

The direct condensation method excels in efficiency but requires hazardous reagents. The nitrophthalic route, while lengthier, enables isomer-specific synthesis, essential for diagnostic applications.

Industrial-Scale Production Considerations

Scalability challenges include:

-

Corrosive Reagents: Methanesulfonic acid and phosphoric acid necessitate corrosion-resistant reactors.

-

Isomer Purity: Propionic anhydride crystallization achieves >99% isomer separation but increases production costs by 20%.

-

Waste Management: Sodium sulfide reduction generates sulfur byproducts, requiring filtration and neutralization.

Recent advances focus on solvent recycling and continuous-flow systems to enhance throughput. For instance, substituting methanesulfonic acid with recyclable ionic liquids could reduce costs by 15% .

化学反应分析

胺化: 关键反应是将氨基引入荧光素。

酰胺化: 酰胺键的形成。

还原过程: 羰基的还原。

胺化试剂: 氨气、胺盐或伯胺。

还原剂: 硼氢化钠 (NaBH₄) 或其他还原剂。

科学研究应用

Fluorescent Labeling and Imaging

Fluorescent Probes

5-Aminofluorescein serves as a fluorescent probe for labeling biomolecules, enabling visualization in live cells. It can be conjugated with proteins or other biomolecules to track their localization and dynamics within cellular environments.

- Case Study : In a study involving the conjugation of 5-AF with hydroxystearic acids (HSAs), stable amide derivatives were synthesized, demonstrating effective cellular uptake and fluorescence properties suitable for tracking cellular processes through confocal microscopy.

Table 1: Fluorescent Properties of 5-AF Derivatives

| Compound | Excitation Wavelength | Emission Wavelength | Yield (%) |

|---|---|---|---|

| 5-AF with HSAs | 494 nm | 519 nm | 75 |

| Monoesterified 5-AF | 342 nm | 432 nm | Varies |

| Dihydroxy derivative of 5-AF | - | - | - |

Medical Diagnostics

Diagnostic Applications

this compound is employed in various diagnostic procedures, particularly in liver function tests and cancer diagnostics. For instance, fluorescein lysicol, derived from 5-AF, is used in pharmacokinetic studies and the diagnosis of liver diseases such as cirrhosis and hepatitis.

Drug Delivery Systems

Modeling Anticancer Drugs

Research has utilized this compound as a model compound to simulate drug delivery systems for anticancer agents like doxorubicin. Its non-toxic nature makes it ideal for studying drug release mechanisms and interactions with biological substrates.

Environmental Monitoring

Biodegradation Studies

The compound has been used to study the biodegradation of fluorescent dyes by fungi, providing insights into environmental impacts and potential bioremediation strategies. In controlled experiments, high degradation rates of various fluorescein derivatives were observed, indicating their potential as environmental pollutants.

作用机制

5-氨基荧光素发挥作用的确切机制取决于其具体的应用。其荧光特性允许靶向可视化和检测。

相似化合物的比较

Structural Analogs

Fluorescein (C₂₀H₁₂O₅, MW 332.31)

- Key differences: Lacks the amino group at position 5, reducing its reactivity for covalent conjugation.

- Optical properties : Lower excitation (465–490 nm) and emission (494 nm) wavelengths compared to 5-AF .

- Applications : General-purpose fluorescent dye in microscopy and flow cytometry.

5-Nitrofluorescein

- Modification: Nitro group at position 5 instead of amino.

- Impact : The electron-withdrawing nitro group reduces fluorescence quantum yield but enhances photostability .

5-Bromo-4',5'-bis(dimethylamino)fluorescein

- Structural features: Bromine and dimethylamino substituents alter electronic properties.

- Optical properties : Red-shifted absorption/emission due to extended conjugation .

Photophysical Properties

| Compound | Molecular Weight | Solubility | λex (nm) | λem (nm) | Key Applications |

|---|---|---|---|---|---|

| Fluorescein | 332.31 | Insoluble | 465–490 | 494 | Cell imaging, pH indicators |

| Fluorescein sodium salt | 376.27 | Soluble | 460 | 512 | Vascular flow tracers |

| 5-Aminofluorescein | 347.32 | Soluble | 450–490 | 500–550 | Bioconjugation, drug tracking |

| 20,70-Dichlorofluorescein | 419.21 | Low solubility | 500–520 | 520–540 | Reactive oxygen species sensing |

Functional Comparisons

Reactivity

- 5-AF vs. Fluorescein Isothiocyanate (FITC) :

Stability in Nanocarriers

- 5-AF demonstrates pH-dependent release kinetics in poly(lactic acid) nanoparticles (PLA-NPs), with burst release in SDS/Poloxamer systems and sustained release in CTAB-modified NPs .

Sensitivity in Analytical Chemistry

- 5-AF enhances capillary electrophoresis sensitivity for carbohydrate analysis via pH stacking, outperforming unmodified fluorescein derivatives .

Catalytic Roles

Environmental Sensing

- Eu(III) Salophen-5-AF conjugates detect organophosphorus pesticides (e.g., monocrotophos) via fluorescence quenching .

Advanced Materials

- 5-AF-labeled hyaluronic acid liposomes track transdermal drug delivery with high spatial resolution .

生物活性

Clinical Studies and Findings

Several studies have explored the efficacy and safety of this compound in clinical settings:

-

Fluorescence-Guided Resection in Gliomas :

- A study involving thirty-three patients with malignant gliomas demonstrated that administration of 5-aminolevulinic acid (which leads to the accumulation of protoporphyrin IX) significantly improved tumor visualization during surgery. The positive predictive value (PPV) for identifying tumor tissue was reported at approximately 84.8%.

- The study highlighted the importance of fluorescence quality in guiding surgical decisions, with strong fluorescence correlating with higher tumor cell density.

- Safety Profile :

- Fluorescent Nanomarkers :

Case Studies

- Case Study on Liver Disease Diagnosis :

- Use in Cancer Treatment :

常见问题

Basic Research Questions

Q. What are the critical considerations for handling and storing 5-Aminofluorescein in experimental settings?

- Methodological Answer : 5-AF is sensitive to temperature and light. Store at -20°C in anhydrous solvents like DMSO or methanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as this may degrade the compound. For dissolution, pre-warm solvents to 37°C to improve solubility, and confirm purity (>95%) via HPLC before use .

Q. How do the fluorescence properties of 5-AF influence its utility in labeling experiments?

- Methodological Answer : 5-AF exhibits an absorption peak at 496 nm and emits in the green spectrum (~520 nm). Its quantum yield depends on solvent polarity and pH. For reproducible results, calibrate fluorescence detectors using standardized buffer systems (e.g., PBS at pH 7.4) and avoid interfering compounds (e.g., serum albumin, which may cause quenching) .

Q. What covalent conjugation strategies are effective for linking 5-AF to biomolecules?

- Methodological Answer : 5-AF’s primary amine group enables carbodiimide-mediated conjugation (e.g., EDC/NHS chemistry) to carboxylated targets like proteins or polymers. For example, coupling to human serum albumin (HSA) requires a molar ratio of 1:10 (5-AF:HSA) in pH 6.5 MES buffer, followed by dialysis to remove unbound dye .

Q. What safety protocols are essential when working with 5-AF in vitro?

- Methodological Answer : 5-AF carries hazard codes H302 (harmful if swallowed) and H319 (eye irritation). Use PPE (gloves, goggles) in a fume hood. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste via approved chemical protocols. Monitor air quality for particulate dispersion .

Advanced Research Questions

Q. How can researchers design experiments to evaluate 5-AF’s pH-responsive release from bioactive glasses?

- Methodological Answer : Conjugate 5-AF to silica-based glasses via pH-sensitive spacers (e.g., maleic anhydride). Use Raman spectroscopy to confirm amide bond formation (~1650 cm⁻¹ peak) and thermogravimetric analysis (TGA) to quantify loading (~44–65 wt%). Test release kinetics in buffers at pH 4.2 (lysosomal) vs. 7.4 (physiological), measuring fluorescence intensity at 520 nm over 72 hours .

Q. What methodological challenges arise when quantifying 5-AF release in aqueous media?

- Methodological Answer : 5-AF’s low aqueous solubility (<2% release in static conditions) necessitates dynamic flow systems (e.g., microfluidic chambers) to mimic physiological environments. Normalize fluorescence data to total loaded 5-AF (via acid digestion of the carrier) and validate with elemental analysis (±5% accuracy) .

Q. How does 5-AF functionalization affect the behavior of fullerene derivatives in membrane interaction studies?

- Methodological Answer : When conjugated to C70 fullerenes, 5-AF’s fluorescence enables tracking via confocal microscopy. Compare membrane insertion of 5-AF-fullerenes vs. FITC-labeled analogs by measuring changes in specific membrane capacitance (decreases with fullerene incorporation) and conductance (increases due to lipid layer disruption) .

Q. What analytical techniques validate the synthesis of 5-AF-metal complexes (e.g., platinum-based sensitizers)?

- Methodological Answer : For bis(this compound)dichloroplatinum(II), use ¹H NMR to confirm amine coordination shifts (~6.8–7.2 ppm aromatic peaks) and elemental analysis to verify Pt content. Compare UV-Vis spectra (shift in λmax from ~490 nm to ~505 nm upon metal binding) .

Q. How can researchers reconcile contradictory data on 5-AF’s stability in oxidative environments?

- Methodological Answer : Contradictions arise from reaction conditions. For example, 5-AF reacts with NO₂⁻ in acidic media to form nitro derivatives, detectable via LC-MS. Standardize protocols by controlling oxygen levels (argon purging) and using antioxidants (e.g., ascorbate) in storage buffers .

Q. What interdisciplinary applications leverage 5-AF’s dual fluorescence and biocompatibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。